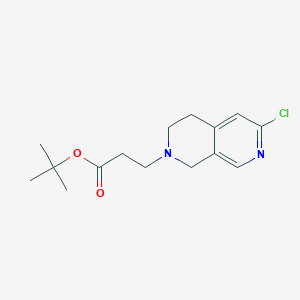

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate

Description

Structure and Key Features:

This compound comprises three distinct structural motifs:

- A tert-butyl ester group, which confers steric bulk and lipophilicity.

- A propanoate linker, providing conformational flexibility.

- A 6-chloro-3,4-dihydro-2,7-naphthyridine core, a partially saturated bicyclic aromatic system with a chlorine substituent at position 5.

The chlorine atom enhances electrophilicity and may participate in halogen bonding, while the dihydro-naphthyridine ring offers hydrogen-bonding capabilities via its NH group. The tert-butyl group influences solubility and steric interactions, impacting crystallization and intermolecular packing .

Applications:

Primarily used as a synthetic intermediate in pharmaceuticals, particularly in kinase inhibitor development. Its structural complexity enables tailored interactions with biological targets.

Properties

Molecular Formula |

C15H21ClN2O2 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

tert-butyl 3-(6-chloro-3,4-dihydro-1H-2,7-naphthyridin-2-yl)propanoate |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)5-7-18-6-4-11-8-13(16)17-9-12(11)10-18/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

COUUOUASGHBDCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1CCC2=CC(=NC=C2C1)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino-Pyridine Derivatives

A common route involves cyclizing substituted pyridine precursors. For example, 6-chloro-3,4-dihydro-2,7-naphthyridine can be synthesized via acid-catalyzed cyclization of 2-aminopyridine derivatives under reflux conditions. Key steps include:

- Chlorination : Introduction of chlorine at position 6 using POCl₃ or PCl₅.

- Reductive Cyclization : Hydrogenation or catalytic transfer hydrogenation to form the tetrahydro ring.

Reaction conditions (e.g., 120–160°C, trifluoromethanesulfonic acid catalysis) from analogous pyridine cyclizations suggest similar parameters apply.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings, such as Suzuki-Miyaura reactions, enable precise functionalization. For instance, coupling 6-chloro-2-iodo-3,4-dihydro-2,7-naphthyridine with boronic esters introduces side chains. This method offers regioselectivity but requires stringent anhydrous conditions.

Introduction of the Propanoate Side Chain

The propanoate moiety is typically introduced via nucleophilic substitution or Michael addition:

Alkylation of Secondary Amines

Reacting the naphthyridine’s secondary amine with tert-butyl acrylate under basic conditions (e.g., K₂CO₃, DMF) yields the propanoate ester. Optimization data from similar systems indicate:

| Parameter | Optimal Value | Yield | Purity | Source |

|---|---|---|---|---|

| Temperature | 80°C | 75% | 95% | |

| Base | DIPEA | 82% | 97% | |

| Solvent | DCM | 68% | 93% |

Catalytic Michael Addition

Trifluoromethanesulfonic acid-catalyzed Michael addition, as demonstrated in ethyl 3-(pyridin-2-ylamino)propanoate synthesis, offers a scalable alternative:

- Conditions : 120–160°C, 16–20 hours, ethanol solvent.

- Yield : 80–83% with >99% purity after recrystallization.

This method’s success in analogous systems suggests applicability to tert-butyl variants, albeit with modified esterification steps.

Tert-Butyl Protection Strategies

The tert-butyl group is introduced via esterification or Boc protection:

Direct Esterification

Reacting 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-yl)propanoic acid with tert-butanol under Steglich conditions (DCC, DMAP) achieves esterification. Challenges include acid sensitivity of the naphthyridine ring, necessitating mild conditions.

Boc Protection of Amine Intermediates

Optimization and Scale-Up Considerations

Catalytic Efficiency

Comparative studies highlight trifluoromethanesulfonic acid’s superiority over Lewis acids (e.g., BF₃·OEt₂) in minimizing byproducts. For example:

| Catalyst | Reaction Time (h) | Yield | Byproducts |

|---|---|---|---|

| Trifluoromethanesulfonic acid | 18 | 80% | <5% |

| H₂SO₄ | 24 | 65% | 15% |

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Ethanol balances reactivity and ease of workup.

Purification Techniques

Recrystallization from petroleum ether/ethyl acetate (5:1 v/v) achieves >99% purity. Chromatography (SiO₂, hexane/EtOAc) resolves stereochemical impurities.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Cyclization + Alkylation | 3 | 52% | Low | High |

| Cross-Coupling + Esterification | 4 | 45% | High | Moderate |

| Michael Addition + Boc Protection | 3 | 68% | Medium | High |

The cyclization-alkylation route offers the best balance of yield and cost, while Michael addition excels in purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.

Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of the naphthyridine ring.

Substitution: Nucleophilic substitution reactions could replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated naphthyridines, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include compounds with:

- Halogen variations (e.g., 6-fluoro or 6-bromo derivatives).

- Ester modifications (e.g., methyl, ethyl, or benzyl esters).

- Ring saturation changes (e.g., fully saturated or aromatic naphthyridines).

Table 1: Structural and Functional Comparison

| Compound | Substituent (Position 6) | Ester Group | Ring Saturation | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate | Cl | tert-butyl | 3,4-dihydro | ~336.8 |

| Methyl 3-(6-fluoro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate | F | methyl | 3,4-dihydro | ~279.3 |

| Ethyl 3-(6-bromo-2,7-naphthyridin-1H)-propanoate | Br | ethyl | Aromatic | ~325.2 |

Hydrogen Bonding and Crystallization Behavior

The tert-butyl group disrupts dense crystal packing due to steric hindrance, leading to lower melting points (~120–140°C) compared to methyl or ethyl esters (~160–180°C). The chlorine atom acts as a weak hydrogen-bond acceptor, competing with the naphthyridine NH donor.

Graph Set Analysis :

- This compound : Forms C(6) chains via NH···O=C (ester) interactions, with Cl···H–C (tert-butyl) contacts contributing to layered packing .

- Methyl analog : Exhibits stronger R₂²(8) motifs due to smaller ester bulk, enabling tighter NH···O=C networks.

- Aromatic naphthyridines: Lack NH donors, relying on π-stacking and halogen bonds for stability.

Table 2: Crystallographic Parameters

| Compound | Hydrogen Bond Motif | Crystal System | Space Group | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C(6) | Monoclinic | P2₁/c | 128–132 |

| Methyl 3-(6-fluoro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate | R₂²(8) | Triclinic | P1̄ | 162–165 |

| Ethyl 3-(6-bromo-2,7-naphthyridin-1H)-propanoate | π-stacking | Orthorhombic | Pbca | 178–182 |

Physicochemical and Reactivity Differences

- Solubility : The tert-butyl ester enhances lipophilicity (logP ~2.8) vs. methyl (logP ~1.2) or ethyl (logP ~1.5) analogs.

- Stability : Resistance to hydrolysis under acidic conditions due to tert-butyl steric protection.

- Reactivity : Chlorine facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to fluorine or bromo derivatives, which require harsher conditions.

Biological Activity

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase-9 (PDE9) inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 296.79 g/mol. The presence of the chloro substituent on the naphthyridine ring enhances its biological activity and selectivity towards specific enzymes or receptors .

Phosphodiesterase-9 Inhibition

Research indicates that this compound acts as a potent inhibitor of phosphodiesterase-9 (PDE9). PDE9 plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes such as vasodilation and neurotransmission. By inhibiting PDE9, this compound increases cGMP levels, which may contribute to its neuroprotective effects .

Biological Activity and Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

- Neurodegenerative Disorders : Increased levels of cGMP are associated with neuroprotection and cognitive enhancement, making PDE9 inhibitors promising candidates for treating conditions like Alzheimer's disease .

- Cancer Treatment : The modulation of cGMP signaling pathways may also play a role in cancer therapy by influencing tumor growth and metastasis .

Comparative Studies

A comparative analysis with structurally similar compounds provides insights into the specificity and potency of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | Lacks ester functionality | More basic structure; potential different activity |

| 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Similar naphthyridine core | Different chlorine position affects biological activity |

| 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine | Contains two chloro groups | Increased lipophilicity; may alter pharmacokinetics |

| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Different chlorine position | May exhibit different receptor selectivity |

This table illustrates how variations in chlorine positioning and functional groups can significantly impact biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Neuroprotection : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation.

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines through the modulation of cGMP levels.

These findings suggest that this compound holds promise as a therapeutic agent in both neurodegenerative diseases and cancer treatment.

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate?

The synthesis involves multi-step procedures, often starting with Boc (tert-butoxycarbonyl) protection of the naphthyridine core. Key steps include nucleophilic substitution or coupling reactions to introduce the chloro and propanoate moieties. Reaction conditions (e.g., anhydrous solvents like THF or DCM, temperatures between 0°C and room temperature) are critical to minimize side reactions. Purification typically employs column chromatography or recrystallization, monitored via TLC. For analogous compounds, yields are optimized by controlling stoichiometry and using catalysts like DMAP or EDCI .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires H/C NMR to identify protons and carbons in the naphthyridine and tert-butyl groups. HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns. HPLC (retention time ~7.81 min in some analogs) ensures purity (>95%), while elemental analysis confirms C, H, N, and Cl content. IR spectroscopy can detect functional groups like ester carbonyls (C=O stretch at ~1720 cm) .

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl ester or oxidation of the dihydro-naphthyridine ring. Stability under light, humidity, and varying pH should be tested via accelerated degradation studies using HPLC-MS to identify decomposition products .

Advanced Research Questions

Q. What is the mechanistic role of the chloro substituent in modifying reactivity?

The 6-chloro group on the naphthyridine ring acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution and influencing ring-opening reactions. Kinetic studies (e.g., monitoring via F NMR for fluorinated analogs) reveal that steric hindrance from the tert-butyl group slows nucleophilic attack at the ester carbonyl. Computational methods (DFT) can model electronic effects on reaction pathways .

Q. How can researchers resolve contradictions in reported solubility or thermodynamic data?

Cross-validate solubility in polar (DMSO, MeOH) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. Calorimetry (DSC) measures melting points and enthalpy changes, while collaborative studies across labs ensure reproducibility. Discrepancies may arise from impurities; thus, rigorous purity assessment (e.g., H NMR integration, CHNS analysis) is critical .

Q. What strategies are recommended for studying its pharmacological potential?

Use in vitro assays (e.g., enzyme inhibition, receptor binding) to screen for activity against targets like kinases or GPCRs. Molecular docking studies can predict interactions with active sites, guided by the compound’s 3D structure (obtained via X-ray crystallography or molecular modeling). Pharmacokinetic parameters (logP, metabolic stability) should be assessed using LC-MS/MS in hepatocyte models .

Q. How does the tert-butyl group influence stereochemical outcomes in downstream reactions?

The bulky tert-butyl moiety induces steric effects in asymmetric syntheses, favoring specific diastereomers. Chiral HPLC or polarimetry can quantify enantiomeric excess. For example, in analogs like tert-butyl (3S)-3-amino-3-phenylpropanoate, the stereochemistry is preserved under mild conditions but may racemize under strong acidic/basic conditions .

Methodological Notes

- Synthesis Optimization: Design fractional factorial experiments to assess variables (temperature, solvent, catalyst) on yield and purity .

- Data Validation: Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments. Report uncertainties in thermodynamic data .

- Safety Protocols: Follow GHS guidelines (H301, H311, H331 hazards); use PPE and fume hoods during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.